molecular formula C16H13N3O2 B381833 3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid CAS No. 1164490-02-1

3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid

Cat. No. B381833
CAS RN: 1164490-02-1
M. Wt: 279.29g/mol
InChI Key: JVBIRLVMIFBNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid, also known as MIHBA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MIHBA belongs to the class of hydrazones and has been found to exhibit significant biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid is not fully understood. However, studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in the invasion and metastasis of cancer cells. This compound has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. Studies have suggested that this compound induces apoptosis, a programmed cell death, in cancer cells. This compound has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Moreover, this compound has been found to possess antioxidant activity, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity, which makes it a suitable candidate for further studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Moreover, this compound has been found to exhibit poor solubility in water, which may limit its use in some experiments.

Future Directions

3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid has shown promising results in various scientific research applications. However, there is still a need for further studies to fully understand its mechanism of action and to explore its potential applications in different fields. Some future directions for this compound research include:
1. Studying the effect of this compound on different types of cancer cells.
2. Investigating the potential of this compound as a therapeutic agent for Alzheimer's disease.
3. Exploring the use of this compound as a potential antifungal and antibacterial agent.
4. Studying the effect of this compound on different signaling pathways.
5. Developing new methods for the synthesis and purification of this compound.
Conclusion:
This compound is a synthetic compound that has shown promising results in various scientific research applications. It exhibits significant biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This compound has also been found to inhibit the activity of acetylcholinesterase, which makes it a potential therapeutic agent for Alzheimer's disease. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in different fields.

Synthesis Methods

The synthesis of 3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid involves the reaction of 2-methylindole-3-carboxaldehyde with 2-hydrazinobenzoic acid in the presence of a suitable catalyst. The reaction yields this compound as a yellow crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid has shown promising results in various scientific research applications. It has been found to exhibit anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to possess antifungal, antibacterial, and anti-inflammatory properties. Moreover, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

3-[(2-methyl-1H-indol-3-yl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-15(13-7-2-3-8-14(13)17-10)19-18-12-6-4-5-11(9-12)16(20)21/h2-9,17H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBIRLVMIFBNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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